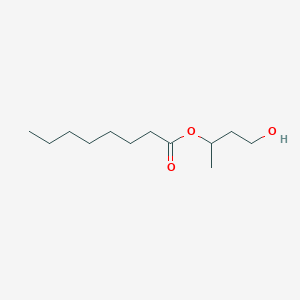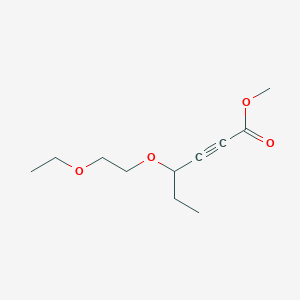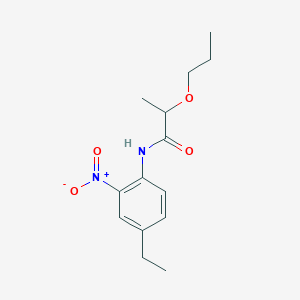
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide is an organic compound characterized by the presence of an amide group, a nitro group, and an ethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide typically involves the following steps:
Nitration: The starting material, 4-ethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-ethyl-2-nitrophenol.
Amidation: The nitrophenol derivative is then reacted with 2-propoxypropanoyl chloride in the presence of a base such as pyridine to form the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine), nitric acid.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(4-Ethyl-2-aminophenyl)-2-propoxypropanamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 4-Ethyl-2-nitrobenzoic acid and 2-propoxypropanamide.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions involving amide bonds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond can be hydrolyzed by amidases. The ethyl group may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-2-nitrophenyl)acetamide
- N-(4-Ethyl-2-nitrophenyl)acetamide
- N-(4-Ethyl-2-nitrophenyl)propionamide
Uniqueness
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
CAS No. |
89971-16-4 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(4-ethyl-2-nitrophenyl)-2-propoxypropanamide |
InChI |
InChI=1S/C14H20N2O4/c1-4-8-20-10(3)14(17)15-12-7-6-11(5-2)9-13(12)16(18)19/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,17) |
InChI Key |
OYWCPBIUKFMYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)C(=O)NC1=C(C=C(C=C1)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
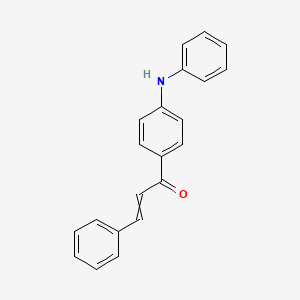
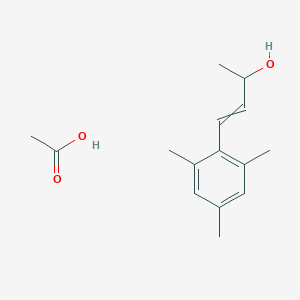
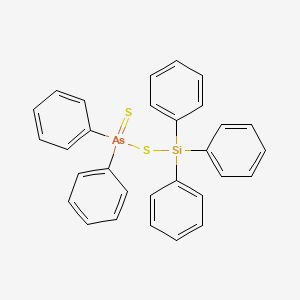

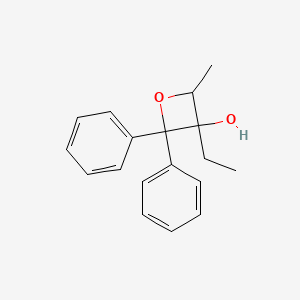

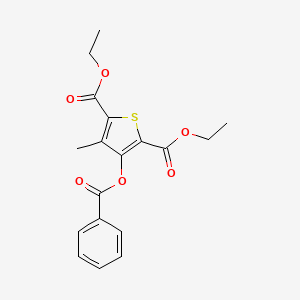
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)
![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)
